Methyl 2-methoxytetrahydro-3-furoate
Description
Methyl 2-methoxytetrahydro-3-furoate is a methyl ester derivative featuring a tetrahydrofuran (THF) ring substituted with a methoxy group at the 2-position and an ester moiety at the 3-position. The compound’s bicyclic ether-ester architecture implies moderate polarity, volatility, and reactivity, aligning with properties of other methyl esters in industrial and biological contexts .
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methyl 2-methoxyoxolane-3-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-9-6(8)5-3-4-11-7(5)10-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
QWUVZLCBSCYPBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCO1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound shares key functional groups with the following classes of methyl esters:
Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)
- Structure : Polycyclic diterpene backbone with ester groups (e.g., sandaracopimaric acid methyl ester, , Compound 4).
- Applications : Integral to plant resins (e.g., Austrocedrus chilensis), contributing to thermal stability and hydrophobicity .
- Key Differences : Unlike the THF-based structure of Methyl 2-methoxytetrahydro-3-furoate, diterpene esters are larger, more rigid, and less polar, limiting their utility in synthetic chemistry but enhancing roles in natural resins.
Sulfonylurea Herbicide Esters (e.g., Triflusulfuron Methyl Ester)
- Structure : Triazine-sulfonylurea backbone with a methyl benzoate group ().
- Applications : Herbicidal activity via acetolactate synthase inhibition.
- Key Differences : The aromatic benzoate group in sulfonylureas contrasts with the aliphatic THF ring in this compound, resulting in higher molecular weights (>450 g/mol) and lower water solubility .
Simple Aromatic Esters (e.g., Methyl Salicylate)
- Structure : Benzoate ester with a hydroxyl group (, Table 3).
- Applications : Fragrance, anti-inflammatory agents, and volatile organic compound (VOC) standards.
- Key Differences : Methyl salicylate’s planar aromatic structure (MW 152.15 g/mol, boiling point 222°C) contrasts with the bicyclic THF system, likely reducing volatility and altering solubility profiles .
Physicochemical Properties (Table 1)
*Inferred from structural analogs in pesticide chemistry ().
Reactivity and Stability
- THF Ring Stability : The tetrahydrofuran ring in this compound likely confers resistance to ring-opening under mild conditions, similar to cyclic ethers in resin diterpenes (). However, the ester group may hydrolyze under acidic/basic conditions, akin to sulfonylurea esters in herbicides .
- Volatility : Expected to be less volatile than methyl salicylate (boiling point ~220°C) due to its bicyclic structure but more volatile than high-MW sulfonylureas .
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